molecular formula C23H15F2N3OS B2614639 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536712-04-6

2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2614639
CAS RN: 536712-04-6
M. Wt: 419.45
InChI Key: QRKVNKMWRPHMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a chemical compound with the molecular formula C23H16FN3OS . It has a molecular weight of 401.5 g/mol . The IUPAC name for this compound is 2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[5,4-b]indol-4(5H)-one core, which is substituted with a 2-fluorobenzylthio group at the 2-position and a 4-fluorophenyl group at the 3-position . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.5 g/mol, an XLogP3-AA of 5.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 4, a topological polar surface area of 73.8 Ų, and a complexity of 638 .

Scientific Research Applications

Synthesis and Biological Activity

A study by Gorle et al. (2016) discusses the synthesis of derivatives related to the chemical structure of 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. The research includes larvicidal activity screening, showing significant activity of some compounds against larvae, highlighting its potential in biological applications (Gorle et al., 2016).

Antiviral Properties

Ivashchenko et al. (2019) developed a synthesis method for a compound structurally similar to the one , exhibiting nanomolar inhibitory activity against Hepatitis B virus (HBV), suggesting its potential as an antiviral agent (Ivashchenko et al., 2019).

Anti-Inflammatory and Antinociceptive Activity

Alam et al. (2010) synthesized a series of thiazolo [3,2-a] pyrimidine derivatives showing significant anti-inflammatory and antinociceptive activities, indicating the relevance of this chemical structure in developing new pharmacological agents (Alam et al., 2010).

NMR Studies of Derivatives

A study by Hirohashi et al. (1975) on bicyclic thiophene derivatives, including structures related to the compound , presents nuclear magnetic resonance studies, vital for understanding the molecular interactions and properties of such compounds (Hirohashi et al., 1975).

Anticancer Activity

Hosamani et al. (2015) reported the synthesis of fluorinated coumarin-pyrimidine hybrids, demonstrating significant anticancer activity, highlighting the potential use of these compounds in cancer therapy (Hosamani et al., 2015).

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3OS/c24-15-9-11-16(12-10-15)28-22(29)21-20(17-6-2-4-8-19(17)26-21)27-23(28)30-13-14-5-1-3-7-18(14)25/h1-12,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKVNKMWRPHMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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